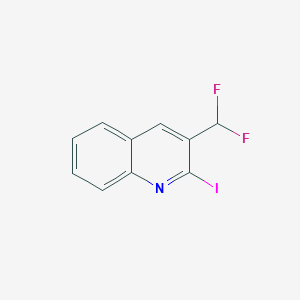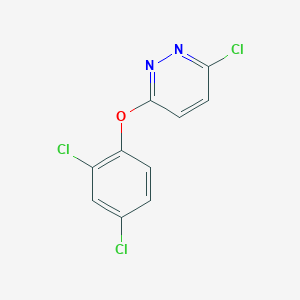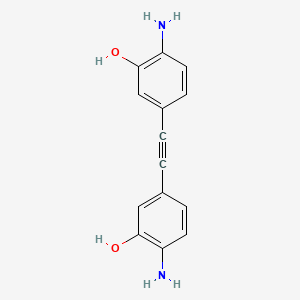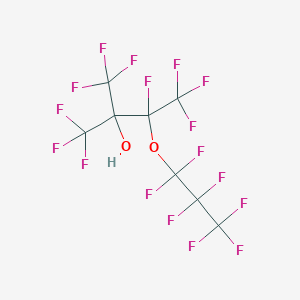![molecular formula C18H21N6O13P3+2 B15089368 Adenosine5'-(tetrahydrogen triphosphate), P''-[1-(2-nitrophenyl)ethyl] ester (9CI)](/img/structure/B15089368.png)
Adenosine5'-(tetrahydrogen triphosphate), P''-[1-(2-nitrophenyl)ethyl] ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine5’-(tetrahydrogen triphosphate), P’'-[1-(2-nitrophenyl)ethyl] ester involves the esterification of adenosine triphosphate (ATP) with a nitrophenyl ethyl group. The reaction typically requires the use of protecting groups to prevent unwanted side reactions and is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to control reaction parameters such as temperature, pH, and reactant concentrations. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Adenosine5’-(tetrahydrogen triphosphate), P’'-[1-(2-nitrophenyl)ethyl] ester undergoes photolysis, where the caging group is removed upon exposure to UV light, releasing the active ATP . This compound can also participate in phosphorylation reactions, where it transfers a phosphate group to a substrate molecule.
Common Reagents and Conditions: The photolysis reaction requires UV illumination at 360 nm to effectively remove the caging group . Phosphorylation reactions typically involve the use of kinase enzymes and specific buffer conditions to facilitate the transfer of the phosphate group.
Major Products Formed: The primary product formed from the photolysis of Adenosine5’-(tetrahydrogen triphosphate), P’'-[1-(2-nitrophenyl)ethyl] ester is active ATP, which can then participate in various biochemical processes .
Scientific Research Applications
Adenosine5’-(tetrahydrogen triphosphate), P’'-[1-(2-nitrophenyl)ethyl] ester is widely used in scientific research due to its ability to release active ATP upon photolysis. This property makes it valuable for studying ATP-dependent processes in cells, such as muscle contraction, signal transduction, and energy metabolism . It is also used in bioluminescence assays to study enzyme kinetics and cellular viability .
Mechanism of Action
The mechanism of action of Adenosine5’-(tetrahydrogen triphosphate), P’'-[1-(2-nitrophenyl)ethyl] ester involves the photolysis of the caging group upon exposure to UV light, resulting in the release of active ATP . The released ATP can then interact with its molecular targets, such as kinase enzymes, to facilitate phosphorylation reactions and other ATP-dependent processes .
Comparison with Similar Compounds
Similar Compounds:
- Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt
- Adenosine 5’-Triphosphate γ-[1-(2-Nitrophenyl)ethyl] Ester Sodium Salt
Uniqueness: Adenosine5’-(tetrahydrogen triphosphate), P’'-[1-(2-nitrophenyl)ethyl] ester is unique due to its specific caging group, which allows for precise control over the release of active ATP. This makes it particularly useful for studying dynamic cellular processes that require temporal and spatial control of ATP availability .
Properties
Molecular Formula |
C18H21N6O13P3+2 |
|---|---|
Molecular Weight |
622.3 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-5-[1-(2-nitrophenyl)ethyl]oxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium |
InChI |
InChI=1S/C18H19N6O13P3/c1-9(10-4-2-3-5-11(10)24(27)28)18(23-8-22-13-16(19)20-7-21-17(13)23)15(26)14(25)12(35-18)6-34-39(31)37-40(32,33)36-38(29)30/h2-5,7-9,12,14-15,25-26H,6H2,1H3,(H2-2,19,20,21,29,30,32,33)/p+2/t9?,12-,14-,15-,18-/m1/s1 |
InChI Key |
UWDSRGQHGNLEEQ-XZNUSECASA-P |
Isomeric SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])[C@@]2([C@@H]([C@@H]([C@H](O2)CO[P+](=O)OP(=O)(O)O[P+](=O)O)O)O)N3C=NC4=C(N=CN=C43)N |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])C2(C(C(C(O2)CO[P+](=O)OP(=O)(O)O[P+](=O)O)O)O)N3C=NC4=C(N=CN=C43)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-1-(2-deoxy-beta-D-erythropentofuranosyl)-1H-imidazo[4,5-C]pyridine](/img/structure/B15089302.png)

![[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-3-[2-(methylamino)benzoyl]oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B15089308.png)




![[cis-3-Fluoropiperidin-4-yl]methanol hydrochloride](/img/structure/B15089350.png)
![2-Bromo-5,7-dichloro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15089355.png)




